![molecular formula C16H14N4O2 B412854 4-[(Z)-2-(2-hydroxyphenyl)hydrazono]-3-methyl-1-phenyl-1H-pyrazol-5-one](/img/structure/B412854.png)
4-[(Z)-2-(2-hydroxyphenyl)hydrazono]-3-methyl-1-phenyl-1H-pyrazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Z)-2-(2-hydroxyphenyl)hydrazono]-3-methyl-1-phenyl-1H-pyrazol-5-one is a complex organic compound with a unique structure that includes a pyrazolone core, a phenyl group, and a hydrazinyl linkage to a cyclohexadienone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-2-(2-hydroxyphenyl)hydrazono]-3-methyl-1-phenyl-1H-pyrazol-5-one typically involves the condensation of appropriate hydrazine derivatives with pyrazolone precursors. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The specific steps and conditions can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher throughput. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-2-(2-hydroxyphenyl)hydrazono]-3-methyl-1-phenyl-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazinyl or cyclohexadienone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with different properties.
Scientific Research Applications
4-[(Z)-2-(2-hydroxyphenyl)hydrazono]-3-methyl-1-phenyl-1H-pyrazol-5-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound’s structure suggests potential pharmacological activities, making it a candidate for drug development and screening.
Industry: It can be used in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 4-[(Z)-2-(2-hydroxyphenyl)hydrazono]-3-methyl-1-phenyl-1H-pyrazol-5-one involves its interaction with molecular targets, such as enzymes or receptors. The hydrazinyl group can form hydrogen bonds or coordinate with metal ions, while the pyrazolone and phenyl rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-phenyl-1H-pyrazol-3-one: A simpler pyrazolone derivative with similar core structure but lacking the hydrazinyl and cyclohexadienone moieties.
2-phenyl-1H-pyrazol-3-one: Another pyrazolone derivative with a phenyl group but without the additional functional groups present in the target compound.
6-oxocyclohexa-2,4-dien-1-ylidene derivatives: Compounds with similar cyclohexadienone structures but different substituents.
Uniqueness
The uniqueness of 4-[(Z)-2-(2-hydroxyphenyl)hydrazono]-3-methyl-1-phenyl-1H-pyrazol-5-one lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrazinyl linkage and the cyclohexadienone moiety allows for unique interactions and reactivity compared to simpler pyrazolone derivatives.
Properties
Molecular Formula |
C16H14N4O2 |
|---|---|
Molecular Weight |
294.31g/mol |
IUPAC Name |
4-[(2-hydroxyphenyl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H14N4O2/c1-11-15(18-17-13-9-5-6-10-14(13)21)16(22)20(19-11)12-7-3-2-4-8-12/h2-10,19,21H,1H3 |
InChI Key |
QMLOZOJEJRNFAL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=CC=C3O |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-butoxy-N'-[(4-pentylcyclohexyl)carbonyl]benzohydrazide](/img/structure/B412779.png)
![2-(4-Heptylphenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,3,4-oxadiazole](/img/structure/B412780.png)
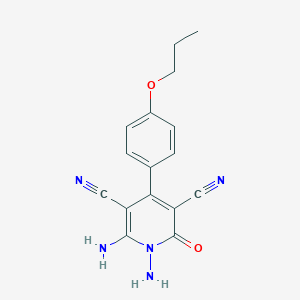
![Ethyl 4-[(2-phenoxybutanoyl)amino]benzoate](/img/structure/B412782.png)
![2-phenoxy-N-{4'-[(2-phenoxybutanoyl)amino][1,1'-biphenyl]-4-yl}butanamide](/img/structure/B412783.png)
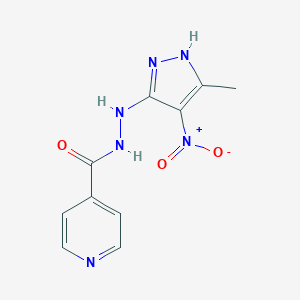
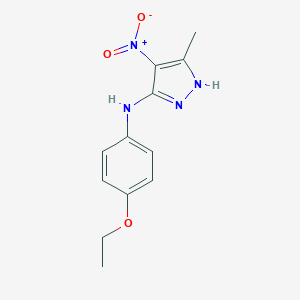
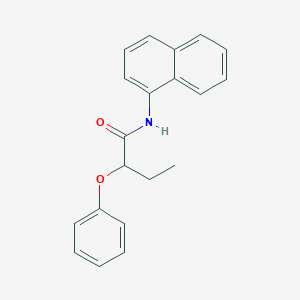
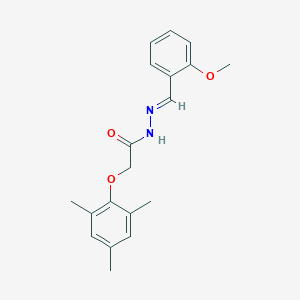
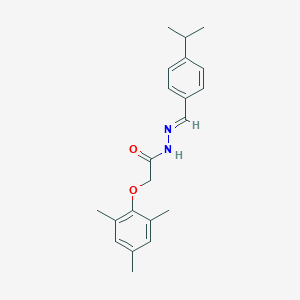
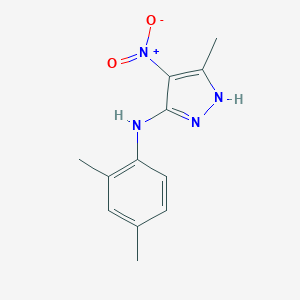
![6-benzoyl-2-(4-ethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B412793.png)
![Ethyl 2-[(3-chlorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B412796.png)
![ethyl 4,5-dimethyl-2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B412797.png)
